molecular formula C22H30O11 B13444212 (-)-Toddalolactone 3'-O-beta-D-glucopyranoside

(-)-Toddalolactone 3'-O-beta-D-glucopyranoside

货号: B13444212
分子量: 470.5 g/mol
InChI 键: YVMUBJPWZKUGBC-OOBAEQHESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Toddalolactone 3'-O-β-D-glucopyranoside is a coumarin glycoside isolated from Toddalia asiatica, a plant used in traditional medicine for its anti-inflammatory, antithrombotic, and anticancer properties . Its molecular formula is C22H30O11, confirmed via HRESIMS and NMR data . The compound consists of a coumarin core (toddalolactone) linked to a β-D-glucopyranosyl moiety at the C-3′ position. Its optical rotation is [α]D25 -44 (c 0.2, CH3OH), distinguishing it from its enantiomer .

属性

分子式

C22H30O11

分子量

470.5 g/mol

IUPAC 名称

6-[(2S)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C22H30O11/c1-22(2,33-21-19(28)18(27)17(26)14(9-23)32-21)15(24)7-11-12(29-3)8-13-10(20(11)30-4)5-6-16(25)31-13/h5-6,8,14-15,17-19,21,23-24,26-28H,7,9H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1

InChI 键

YVMUBJPWZKUGBC-OOBAEQHESA-N

手性 SMILES

CC(C)([C@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

规范 SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC3C(C(C(C(O3)CO)O)O)O

产品来源

United States

准备方法

Table 1: Typical Reaction Parameters for Glycosylation

Parameter Range Optimal Value Reference Source
Temperature 20°C – 120°C 80°C
Reaction Time 12–48 hours 24 hours
Molar Ratio (glycosyl bromide:octanol) 1:0.3–3 1:1
Catalyst Zinc oxide -

Table 2: Yields of Glycoside Formation

Method Catalyst Yield (%) Notes
Silver salt catalysis Silver carbonate ~50–60 Costly, less stable
Zinc oxide catalysis Zinc oxide ~65 Cost-effective, stable

化学反应分析

Types of Reactions

(-)-Toddalolactone 3’-O-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

    Substitution: The glucopyranoside moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

科学研究应用

    Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.

    Medicine: Due to its therapeutic potential, (-)-Toddalolactone 3’-O-beta-D-glucopyranoside is being investigated for its role in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and formulations for various industrial applications.

作用机制

The mechanism of action of (-)-Toddalolactone 3’-O-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

相似化合物的比较

Comparison with Similar Compounds

Enantiomer: (+)-Toddalolactone-3′-O-β-D-Glucopyranoside

This enantiomer shares the same molecular formula (C22H30O11) and structure as (-)-toddalolactone 3′-O-β-D-glucopyranoside but exhibits an opposite optical rotation ([α]D25 +44) . Both compounds were separated using phenyl-bonded silica-based HPLC, demonstrating distinct retention times. Despite structural identity, enantiomers may differ in receptor binding or metabolic pathways, though pharmacological comparisons remain unexplored .

Positional Isomers: (-)-Toddalolactone 2′-O-β-D-Glucopyranoside

This isomer differs in the glucosyl attachment site (C-2′ instead of C-3′). Key NMR shifts highlight structural variations:

  • C-2′ : δC 88.0 (vs. δC 77.5 in the 3′-O-glucoside)
  • C-3′ : δC 75.0 (vs. δC 81.9 in the 3′-O-glucoside) .
    The altered glycosylation site may affect molecular conformation and biological activity, though specific data are lacking.

Stereoisomers: (2'R)- and (2'S)-Toddalolactone Derivatives

Two stereoisomers, (2'R)-toddalolactone 3′-O-β-D-glucopyranoside and (2'S)-toddalolactone 2′-O-β-D-glucopyranoside, were characterized using ECD spectra and chiral-phase HPLC . Their absolute configurations influence interactions with biological targets, as seen in other glycosides, but their specific activities require further study.

Aglycone: Toddalolactone

Structural Analogues: Methyl Ester and ent-Toddalolactone

  • ent-Toddalolactone represents the enantiomeric aglycone, though its bioactivity is unreported .

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Glycosylation Site Optical Rotation [α]D25 Key Pharmacological Activity
(-)-Toddalolactone 3′-O-glucoside C22H30O11 C-3′ -44 (CH3OH) Not reported
(+)-Toddalolactone 3′-O-glucoside C22H30O11 C-3′ +44 (CH3OH) Not reported
(-)-Toddalolactone 2′-O-glucoside C22H30O11 C-2′ Not reported Not reported
Toddalolactone (aglycone) C16H14O5 N/A Not reported PAI-1 inhibition (IC50: 37.31 µM)

Table 2: NMR Chemical Shifts (δC) Comparison

Carbon Position (-)-3′-O-Glucoside (-)-2′-O-Glucoside
C-2′ 77.5 88.0
C-3′ 81.9 75.0

Methodological Considerations

The separation of these compounds relies on two-dimensional HPLC with phenyl- and octadecyl-bonded silica phases, which exploit differences in hydrophobicity and π-π interactions . This method achieves >98% purity, critical for pharmacological studies .

生物活性

(-)-Toddalolactone 3'-O-beta-D-glucopyranoside, derived from the plant Toddalia asiatica, exhibits a range of biological activities that make it a compound of significant interest in pharmacological research. This article reviews its biological properties, including anti-inflammatory, neuroprotective, and antioxidant effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C22_{22}H30_{30}O11_{11}
  • Molecular Weight: 470.47 g/mol

Anti-inflammatory Effects

Research indicates that (-)-toddalolactone demonstrates potent anti-inflammatory properties. A study highlighted its ability to modulate inflammatory responses in lipopolysaccharide (LPS)-induced sepsis models. The compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential for treating inflammatory diseases .

Neuroprotective Properties

(-)-Toddalolactone has been evaluated for its neuroprotective effects, particularly concerning Alzheimer's disease. In vitro studies showed that it inhibits acetylcholinesterase (AChE) activity and reduces amyloid-beta (Aβ) aggregation, which are critical factors in the pathogenesis of Alzheimer's disease. The structure-activity relationship analysis indicated that modifications at specific positions on the coumarin ring enhance its inhibitory effects against AChE-induced Aβ aggregation .

Antioxidant Activity

The antioxidant capacity of (-)-toddalolactone was assessed in various models, showing a significant reduction in oxidative stress markers. This property is crucial for its potential applications in managing oxidative stress-related conditions such as diabetes and cardiovascular diseases .

Case Study 1: LPS-Induced Sepsis Model

In a controlled experiment involving mice subjected to LPS-induced sepsis, treatment with (-)-toddalolactone resulted in:

  • Reduction of Serum Cytokines: Notable decreases in TNF-α and IL-6 levels.
  • Histopathological Improvements: Reduced tissue damage in liver and kidney samples compared to untreated controls .

Case Study 2: Alzheimer's Disease Model

A series of assays conducted on neuronal cell lines demonstrated that (-)-toddalolactone effectively:

  • Inhibited AChE Activity: With an IC50_{50} value significantly lower than many known inhibitors.
  • Reduced Aβ Aggregation: Through both self-induced and AChE-induced pathways, indicating its multifaceted neuroprotective mechanism .

Data Tables

Biological ActivityEffectivenessReference
Anti-inflammatoryReduces TNF-α and IL-6
Neuroprotective (AChE Inhibition)IC50_{50} < 100 μM
AntioxidantDecreases oxidative stress markers

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。